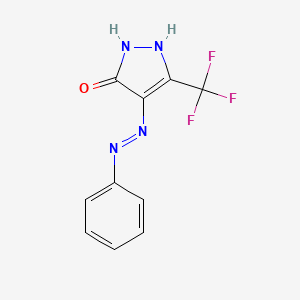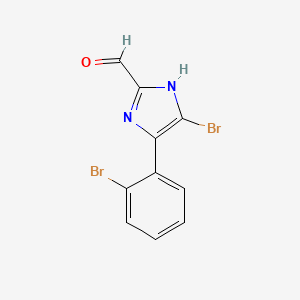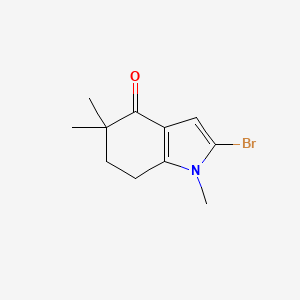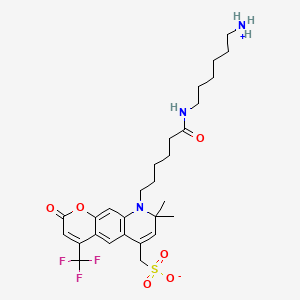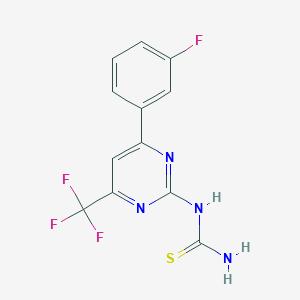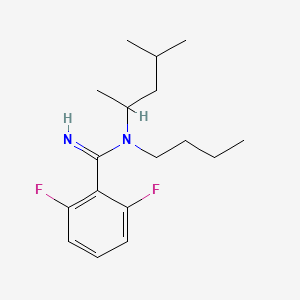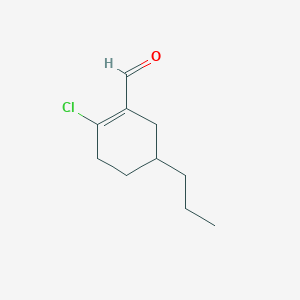
2-Chloro-5-propyl-1-cyclohexenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD24135277” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied for various scientific and industrial purposes. This compound is utilized in different fields due to its reactivity and stability under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD24135277” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain “MFCD24135277” with high purity.
Industrial Production Methods: In an industrial setting, the production of “MFCD24135277” is scaled up using large reactors and continuous flow systems. The process involves:
Large-scale synthesis: Using industrial-grade reagents and optimized reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography.
Quality Control: Ensuring the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions: “MFCD24135277” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized products].
Reduction: Can be reduced using [reducing agents] to yield [reduced products].
Substitution: Participates in substitution reactions where [specific groups] are replaced by [other groups].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent], [temperature], [solvent].
Reduction: [Reducing agent], [temperature], [solvent].
Substitution: [Substituting agent], [catalyst], [temperature].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized product], while reduction may produce [specific reduced product].
Scientific Research Applications
“MFCD24135277” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential as a drug candidate or in drug delivery systems.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which “MFCD24135277” exerts its effects involves:
Molecular Targets: Interacts with specific molecular targets such as [enzymes, receptors, or other proteins].
Pathways: Modulates biochemical pathways including [specific pathways] to achieve its effects.
Binding: Binds to [specific sites] on target molecules, leading to [desired outcomes].
Comparison with Similar Compounds
“MFCD24135277” can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Shares [specific structural features] but differs in [specific properties].
Compound B: Exhibits similar reactivity but has different applications.
Compound C: Used in similar industrial processes but has a different mechanism of action.
Uniqueness: “MFCD24135277” stands out due to its [unique properties], making it particularly suitable for [specific applications]. Its stability and reactivity under certain conditions make it a valuable compound in various fields.
Properties
IUPAC Name |
2-chloro-5-propylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c1-2-3-8-4-5-10(11)9(6-8)7-12/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJYWFVNIFMDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=C(C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
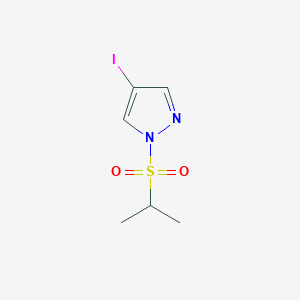
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
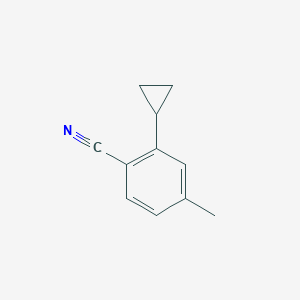

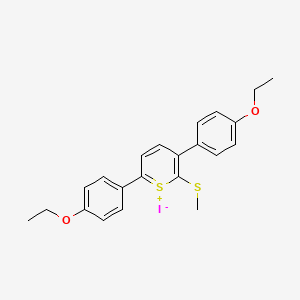
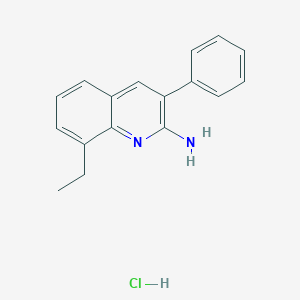
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
